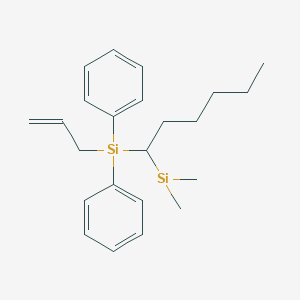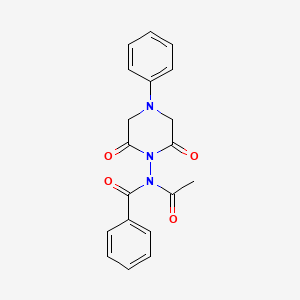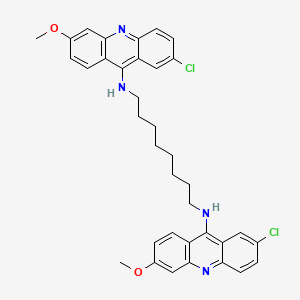
1,8-Octanediamine, N,N'-bis(2-chloro-6-methoxy-9-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is a synthetic compound derived from 1,8-octanediamine and acridine derivatives. It is known for its potential applications in medicinal chemistry, particularly in the development of DNA intercalating agents. The compound’s structure includes two acridine moieties attached to the octanediamine backbone, which allows it to interact with DNA molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- involves the reaction of 1,8-octanediamine with 2-chloro-6-methoxy-9-acridinyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 1,8-octanediamine involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180 °C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The acridine moieties can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the acridine moieties, which can alter the compound’s interaction with DNA.
Wissenschaftliche Forschungsanwendungen
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and associated enzymes involved in replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- Bis(3-aminopropyl)amine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- N,N’-bis(3-amino-propyl)piperazine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
Uniqueness
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is unique due to its longer aliphatic chain, which provides greater flexibility and potentially stronger interactions with DNA compared to shorter-chain analogs. This can result in enhanced cytostatic activity and improved efficacy in biological applications .
Eigenschaften
CAS-Nummer |
64955-59-5 |
|---|---|
Molekularformel |
C36H36Cl2N4O2 |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
N,N'-bis(2-chloro-6-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H36Cl2N4O2/c1-43-25-11-13-27-33(21-25)41-31-15-9-23(37)19-29(31)35(27)39-17-7-5-3-4-6-8-18-40-36-28-14-12-26(44-2)22-34(28)42-32-16-10-24(38)20-30(32)36/h9-16,19-22H,3-8,17-18H2,1-2H3,(H,39,41)(H,40,42) |
InChI-Schlüssel |
UGXUTRRRMCSNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)Cl)NCCCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


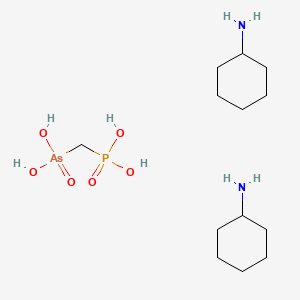


![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
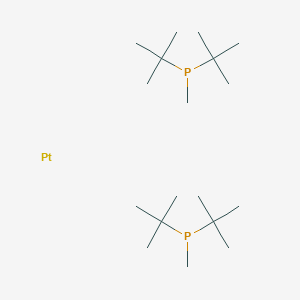

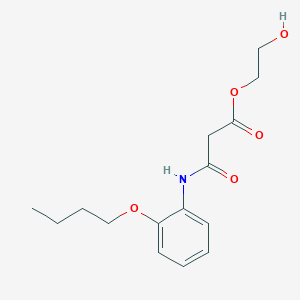
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

